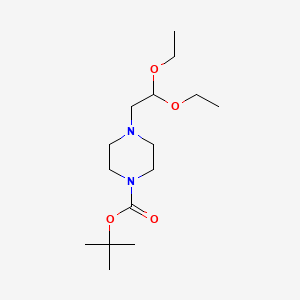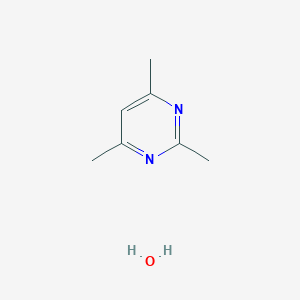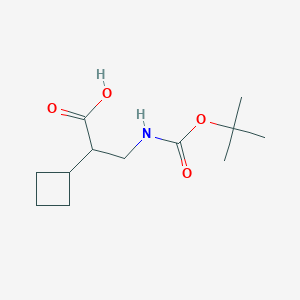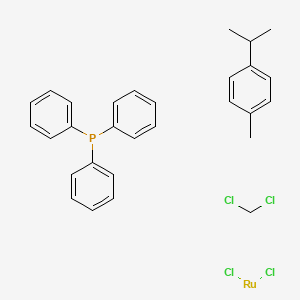
(Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an organometallic compound manufactured by American Elements under the trade name AE Organometallics™ . It is an off-white powder with the molecular formula C13H24Pt . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Physical And Chemical Properties Analysis
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an off-white powder . The exact physical properties such as melting point, boiling point, and density are not provided in the search results . It is air sensitive .Aplicaciones Científicas De Investigación
Lewis Acidity and Catalytic Activity : Trimethylplatinum(IV) systems exhibit moderate Lewis acidity and intrinsic catalytic activity. Their Lewis-acidity toward carbonyl compounds has been quantified, showing significant activity, and they are capable of catalyzing certain reactions even in the absence of oxygen-donor ligands (Hsieh et al., 2007).
Complex Formation with Ligands : Trimethylplatinum(IV) complexes with bidentate monobasic salicylaldimines demonstrate the formation of dimeric structures with double Pt-O-Pt bridges, suggesting a pseudo-octahedral hexacoordination of the metal (Romano et al., 1972).
Structure and Coordination : The structure and coordination of trimethylplatinum(IV) complexes have been extensively studied, revealing diverse coordination geometries and interactions with different ligands. For instance, complexes with (2-dimethylaminoethyl)organochalcogenides exhibit non-planar five-membered chelate rings (Jain et al., 1993).
Magnetic Resonance Spectra and Molecular Structure : Studies using nuclear magnetic resonance (NMR) have provided insights into the molecular structure of trimethylplatinum(IV) compounds, helping to understand the stereochemistry and chemical equivalence of bonds to the platinum atom (Kite et al., 1966).
Vibrational and Proton Resonance Spectra : Vibrational and proton resonance spectra of trimethylplatinum(IV) complexes have been analyzed to understand their structural properties and the nature of bonding, particularly with thiocyanates (Stocco & Tobias, 1971).
Interaction with Pyridines and Amines : Trimethylplatinum(IV) compounds exhibit interesting reactions with amines and pyridines, forming various species that provide insights into the coordination chemistry of platinum (Hall & Swile, 1972).
Crystal Structure Analysis : Crystal structure analysis of trimethylplatinum(IV) compounds, such as tetrameric trimethylplatinum(IV) hydroxide, has revealed their intricate geometric arrangements and bonding patterns (Preston et al., 1968).
Safety and Hazards
Mecanismo De Acción
Target of Action
(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an organometallic compound . It is primarily used as a catalyst in organic synthesis and catalytic reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
This compound interacts with its targets by catalyzing various reactions. For instance, it can catalyze the hydrogenation of alkenes and the activation of C-H bonds . These interactions result in the transformation of the reactants into the desired products.
Biochemical Pathways
The exact biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienylplatinum(IV) depend on the specific reactions it catalyzes. In general, it plays a crucial role in facilitating reactions in organic synthesis, leading to the production of various organic compounds .
Pharmacokinetics
Like other platinum compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The molecular and cellular effects of (Trimethyl)pentamethylcyclopentadienylplatinum(IV) are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of various organic compounds .
Propiedades
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q;3*-1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHDJNROMZWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.[Pt] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Pt-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)





![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)